molecular formula C25H22N2O3S B10898705 2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide

2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide

Cat. No.: B10898705
M. Wt: 430.5 g/mol
InChI Key: AKPLCGAHGOFCHF-UHFFFAOYSA-N
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Description

2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide is a complex organic compound that features a unique structure combining an oxazole ring with a sulfanyl group and an acetamide moiety

Preparation Methods

The synthesis of 2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide typically involves multiple steps. One common synthetic route starts with the preparation of the oxazole ring, which can be achieved through the cyclization of appropriate precursors such as diphenyl ketones and amino alcohols. The sulfanyl group is then introduced via a nucleophilic substitution reaction, where a thiol reacts with the oxazole derivative. Finally, the acetamide moiety is attached through an amidation reaction involving an ethoxyphenylamine and an acyl chloride .

Chemical Reactions Analysis

2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide can undergo various chemical reactions, including:

Scientific Research Applications

2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide involves its interaction with specific molecular targets. The oxazole ring can engage in π-π stacking interactions with aromatic residues in proteins, while the sulfanyl group can form covalent bonds with thiol groups in enzymes. These interactions can modulate the activity of target proteins and pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar compounds to 2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide include:

The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it a valuable compound for various applications.

Properties

Molecular Formula

C25H22N2O3S

Molecular Weight

430.5 g/mol

IUPAC Name

2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide

InChI

InChI=1S/C25H22N2O3S/c1-2-29-21-15-13-20(14-16-21)26-22(28)17-31-25-27-23(18-9-5-3-6-10-18)24(30-25)19-11-7-4-8-12-19/h3-16H,2,17H2,1H3,(H,26,28)

InChI Key

AKPLCGAHGOFCHF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NC(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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